molecular formula C11H17FN2 B1531587 1-[(1-fluorocyclopentyl)methyl]-3,5-dimethyl-1H-pyrazole CAS No. 2098151-77-8

1-[(1-fluorocyclopentyl)methyl]-3,5-dimethyl-1H-pyrazole

Cat. No. B1531587
CAS RN: 2098151-77-8
M. Wt: 196.26 g/mol
InChI Key: MVMHWGUJDWOTQF-UHFFFAOYSA-N
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Description

1-[(1-Fluorocyclopentyl)methyl]-3,5-dimethyl-1H-pyrazole, commonly referred to as 1-fluoro-3,5-dimethylpyrazole, is an organic compound that has been the subject of scientific research for its potential applications in laboratories and other settings. This compound has a unique structure and properties that make it useful in a variety of contexts and has been explored in a variety of scientific fields. In

Scientific Research Applications

Synthesis and Structural Elucidation

Fluorinated pyrazoles, such as those synthesized through the monofluorination of β-methylthio-β-enaminoketones and subsequent condensation with hydrazines, are crucial building blocks in medicinal chemistry due to their enhanced reactivity and potential biological activity. The development of synthetic strategies for new 3-amino-4-fluoropyrazoles highlights the importance of fluorinated compounds in designing more complex molecules for pharmaceutical applications (Surmont et al., 2011).

Additionally, the synthesis of 4-fluoro-5-(perfluoroalkyl)pyrazoles from organofluorosilicon building blocks demonstrates the versatility of fluorinated pyrazoles in organic synthesis. These compounds, prepared through heterocyclization of hemiperfluoroenones with methylhydrazine, serve as examples of how fluorinated pyrazoles can be utilized in the creation of aromatic, aliphatic, and carbohydrate derivatives, highlighting their broad applicability in chemical synthesis (Bouillon et al., 2001).

Applications in Medicinal Chemistry and Material Science

The structural elucidation of designer drugs featuring highly substituted pyrazole skeletons, such as N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-3-(4-fluorophenyl)-pyrazole-5-carboxamide, underscores the significance of NMR and MS techniques in identifying compounds with potential therapeutic applications. This process illustrates the critical role of advanced analytical methods in the development of new pharmaceuticals (Girreser et al., 2016).

Furthermore, heteroleptic cyclometalated iridium(III) complexes displaying blue phosphorescence, featuring N-phenyl-substituted pyrazoles, highlight the application of fluorinated pyrazoles in material science, particularly in the development of efficient, room-temperature blue phosphorescent materials for potential use in display technologies (Yang et al., 2005).

properties

IUPAC Name

1-[(1-fluorocyclopentyl)methyl]-3,5-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17FN2/c1-9-7-10(2)14(13-9)8-11(12)5-3-4-6-11/h7H,3-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMHWGUJDWOTQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2(CCCC2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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